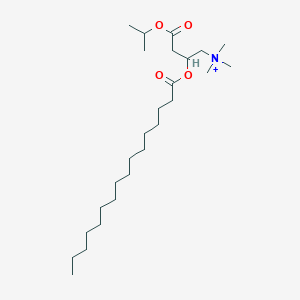
P1Pi Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P1Pi Ester is an ester derivative of carnitine, specifically involving the fatty acid palmitic acid. This compound plays a significant role in the metabolism of fatty acids, particularly in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of palmitoylcarnitine isopropyl ester typically involves the esterification of palmitoylcarnitine with isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of palmitoylcarnitine isopropyl ester follows similar principles but on a larger scale. The process involves the use of industrial reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired ester in high purity .
化学反应分析
Hydrolysis and Stability
P1Pi Ester undergoes hydrolysis to regenerate p-nitrophenol(ate) (1 ) and acetic acid (4 ). The reaction is highly dependent on imidazole concentration, which accelerates ester degradation:
| Imidazole Concentration | Ester Lifetime | Maximum Yield |
|---|---|---|
| 0 mM | ≈120 h | ~100% |
| 0.5 mM | ≈68 h | 55% |
| 1.0 mM | ≈3 h | <30% |
Mechanistic Insight:
-
Imidazole catalyzes ester hydrolysis by stabilizing the transition state, reducing the activation energy .
-
Acidic or basic conditions (as per general ester hydrolysis mechanisms) further modulate reaction rates, with alkaline conditions (saponification) being irreversible due to carboxylate formation .
Kinetic Modeling and Catalytic Control
A kinetic model validated against experimental data reveals:
-
Pyridine primarily accelerates ester formation (forward rate constant kf), while imidazole enhances hydrolysis (backward rate constant kb) .
-
The model predicts ester yield and lifetime with high accuracy under varying fuel (acetic anhydride) concentrations .
Table 1: Effect of Fuel Concentration on Ester Dynamics
| Fuel Concentration | Ester Yield | Lifetime |
|---|---|---|
| Low | 40% | 20 h |
| High | 85% | 70 h |
Multi-Cycle Transient Behavior
Sequential fuel additions demonstrate robust, repeatable reaction cycles:
-
First fuel addition : 85% yield, 70 h lifetime.
-
Second fuel addition : 83% yield, 68 h lifetime.
This repeatability highlights the system’s applicability in dynamic chemical networks or materials science.
Comparative Analysis with Other Esters
This compound shares reactivity trends with common esters (e.g., saponification, transesterification) , but its transient behavior is unique due to organocatalytic control.
Table 2: Esters and Their Industrial/Biological Relevance
| Ester | Structure | Application |
|---|---|---|
| p-Nitrophenyl acetate | Aromatic ester | Biochemical assays, catalysis |
| Polyethylene terephthalate | Polyester | Synthetic fibers, bottles |
| Methyl butanoate | Aliphatic ester | Flavoring agents |
Reduction and Advanced Transformations
While not explicitly studied for This compound , general ester reactions include:
科学研究应用
Chemical Properties and Reactions
P1Pi Ester is known for its unique chemical properties that facilitate various reactions:
- Hydrolysis : Converts to palmitoylcarnitine and isopropyl alcohol in the presence of water and a catalyst.
- Oxidation : Can undergo oxidation leading to peroxides and other oxidative products.
- Substitution : Participates in nucleophilic substitution reactions.
Reaction Summary Table
| Reaction Type | Products Formed | Conditions |
|---|---|---|
| Hydrolysis | Palmitoylcarnitine, Isopropyl alcohol | Acidic or basic conditions with water |
| Oxidation | Peroxides | Oxidizing agents (e.g., H₂O₂) |
| Substitution | Various substituted esters | Nucleophiles (amines, alcohols) |
Scientific Research Applications
This compound has a broad range of applications across different scientific disciplines:
Chemistry
- Model Compound : Used to study esterification and hydrolysis reactions, providing insights into reaction mechanisms and kinetics.
Biology
- Fatty Acid Metabolism : Investigated for its role in transporting long-chain fatty acids into mitochondria for β-oxidation, crucial for energy production. Its interaction with the carnitine palmitoyltransferase system is particularly notable.
Medicine
- Therapeutic Potential : Explored for potential benefits in metabolic disorders and cardiovascular diseases. Studies have indicated that this compound may act as a vasodilator, impacting coronary constriction .
Industry
- Specialized Esters Production : Utilized in creating esters for various industrial applications, enhancing product properties such as solubility and stability.
Case Studies
- Vasodilation Studies : Research conducted by Woodward et al. investigated the effects of this compound on coronary artery constriction. The findings suggested that this compound could serve as a novel vasodilator, potentially beneficial in treating cardiovascular conditions .
- Fatty Acid Transport Mechanisms : A study focused on the biochemical pathways involving this compound highlighted its critical role in fatty acid transport within cellular systems. This research provided valuable insights into metabolic pathways relevant to obesity and diabetes.
作用机制
P1Pi Ester exerts its effects primarily through its role in fatty acid metabolism. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The compound interacts with the carnitine palmitoyltransferase system, which includes enzymes such as carnitine palmitoyltransferase I and II, and carnitine-acylcarnitine translocase .
相似化合物的比较
Similar Compounds
Palmitoylcarnitine: The parent compound, which also plays a role in fatty acid metabolism.
Acetylcarnitine: Another ester derivative of carnitine involved in the transport of acetyl groups.
Butyrylcarnitine: Involved in the transport of butyric acid for energy production.
Uniqueness
P1Pi Ester is unique due to its specific esterification with isopropyl alcohol, which may influence its solubility, stability, and interaction with biological membranes compared to other carnitine esters .
属性
CAS 编号 |
155309-04-9 |
|---|---|
分子式 |
C26H52NO4+ |
分子量 |
442.7 g/mol |
IUPAC 名称 |
(2-hexadecanoyloxy-4-oxo-4-propan-2-yloxybutyl)-trimethylazanium |
InChI |
InChI=1S/C26H52NO4/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(28)31-24(22-27(4,5)6)21-26(29)30-23(2)3/h23-24H,7-22H2,1-6H3/q+1 |
InChI 键 |
KEGFTSGFVQNRIB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)OC(C)C)C[N+](C)(C)C |
同义词 |
P1Pi ester palmitoylcarnitine isopropyl este |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















